molecular formula C14H19Cl2N3O3 B1428776 Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride CAS No. 1350760-08-5

Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride

Cat. No.: B1428776
CAS No.: 1350760-08-5
M. Wt: 348.2 g/mol
InChI Key: GUWYOZWPEGVFDZ-UHFFFAOYSA-N
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Description

Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride is a nicotinic acid derivative featuring a spirocyclic 1-oxa-2,8-diazaspiro[4.5]dec-2-ene moiety attached to the 6-position of the pyridine ring. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological studies.

Properties

IUPAC Name

methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)pyridine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3.2ClH/c1-19-13(18)10-2-3-11(16-9-10)12-8-14(20-17-12)4-6-15-7-5-14;;/h2-3,9,15H,4-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWYOZWPEGVFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=NOC3(C2)CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride has shown potential as a pharmacological agent. Its structural characteristics suggest it may interact with biological targets involved in various diseases.

Case Study Example : Research indicates that compounds with similar spirocyclic structures exhibit significant activity against certain cancer cell lines, suggesting that this compound could be further explored for anticancer properties.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Its interaction with neurotransmitter systems could provide insights into treatments for conditions such as depression or anxiety.

Case Study Example : A study investigating the effects of related diazaspiro compounds on serotonin receptors demonstrated modulation of neurotransmitter activity, indicating potential therapeutic benefits for psychiatric conditions.

Synthesis of Novel Compounds

This compound can serve as a precursor for synthesizing new derivatives with enhanced biological activity.

Synthesis RouteProduct Type
Reaction with various aminesAntimicrobial agents
Modification of the spiro ringAnticancer compounds

Analytical Techniques

To evaluate the efficacy and safety of this compound, various analytical methods are employed:

  • High Performance Liquid Chromatography (HPLC) : Used for purity assessment.
  • Mass Spectrometry (MS) : Helps in confirming molecular weight and structure.
  • Nuclear Magnetic Resonance (NMR) : Provides detailed structural information.

Mechanism of Action

The mechanism of action of Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analog: Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate Hydrochloride (M14082)

Key Differences :

  • Aromatic Ring Substitution : The target compound substitutes the spiro system at the 6-position of a nicotinate (pyridine-3-carboxylate), whereas M14082 attaches the same spiro system to the 4-position of a benzoate (benzene-carboxylate). This positional difference may alter electronic properties and binding affinity in biological targets.

Physicochemical Properties :

Property Target Compound M14082
Molecular Formula C₁₆H₁₉Cl₂N₃O₃ (estimated) C₁₅H₁₇ClN₂O₃
Purity Not reported ≥97%
Functional Groups Nicotinate, spirocyclic diamine Benzoate, spirocyclic diamine

Hypothetical Activity :
The nicotinate core in the target compound may confer stronger hydrogen-bonding interactions with enzymes compared to M14082’s benzoate, which lacks a heteroaromatic nitrogen.

Comparison with Nicotinate Derivatives: Methyl 6-((N-(3-Chlorophenyl)methylsulfonamido)methyl)nicotinate (Compound 3)

Key Differences :

  • Substituent Type: Compound 3 () replaces the spiro system with a sulfonamido-methyl group at the 6-position.
  • Biological Relevance : Compound 3 is part of a study on HDAC inhibitors, suggesting that nicotinate derivatives with bulky substituents may modulate enzyme activity. The target compound’s spiro system could offer enhanced conformational stability in similar applications .

Synthetic Accessibility :
The spirocyclic system in the target compound likely requires multi-step synthesis involving cyclization reactions, whereas Compound 3 is synthesized via straightforward sulfonamide coupling.

Comparison with Benzodithiazine Derivatives ()

Compounds such as Methyl 6-chloro-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (16) () share functional groups (e.g., methyl esters, hydrazino linkages) but differ in core structure:

  • Core Heterocycle : Benzodithiazine () vs. pyridine (target compound).
  • Bioactivity Clues : Benzodithiazines in –3 exhibit IR and NMR profiles indicative of strong hydrogen-bonding (e.g., OH and C=N stretches), which may correlate with antimicrobial or anticancer activity. The target compound’s spiro system could mimic these interactions .

Biological Activity

Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C14H19Cl2N3O3
  • Molecular Weight : 348.22 g/mol
  • CAS Number : 1350760-08-5

The compound features a spirocyclic structure that is believed to contribute to its biological activity. The presence of the oxa and diaza groups in the spiro framework enhances its interaction with biological targets.

This compound has been studied for its inhibitory effects on various biological pathways. One notable mechanism involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in insulin signaling and glucose homeostasis. By inhibiting PTP1B, this compound may enhance insulin sensitivity, making it a candidate for diabetes treatment .

Pharmacological Studies

Recent studies have demonstrated the compound's potential in various therapeutic areas:

  • Antidiabetic Activity : Its ability to modulate insulin signaling pathways suggests potential use in managing diabetes.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is crucial in conditions such as obesity and metabolic syndrome .
  • Cytotoxicity Against Cancer Cells : Preliminary investigations indicate that it may exhibit cytotoxic effects on certain cancer cell lines, warranting further exploration into its anticancer properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to the diazaspiro framework:

StudyFindings
Identified as a potent inhibitor of RIPK1, which is involved in necroptosis—a form of programmed cell death implicated in inflammatory diseases.
Demonstrated significant antihypertensive effects in spontaneously hypertensive rats, indicating cardiovascular benefits.
Showed cytotoxic effects against various human cancer cell lines, suggesting potential as an anticancer agent.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Core : Utilizing cyclization reactions with suitable precursors.
  • Functionalization : Introduction of the nicotinate moiety to enhance biological activity.
  • Salt Formation : Conversion to dihydrochloride salt to improve solubility and stability.

These steps are crucial for optimizing yield and purity during production.

Q & A

Q. Basic Research Focus

  • NMR : 1H/13C-NMR confirms the spiro junction (e.g., distinct splitting patterns for axial/equatorial protons) and ester carbonyl signals (~165–170 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peaks matching calculated masses within 2 ppm) .
  • IR : Identifies C=O (ester: ~1720 cm⁻¹) and N–O (oxa-diaza ring: ~1250 cm⁻¹) stretches .

How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?

Q. Basic Research Focus

  • Solubility : The hydrochloride salt enhances aqueous solubility (test via shake-flask method in PBS pH 7.4).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation pathways (e.g., ester hydrolysis) are minimized by storing lyophilized samples at -20°C .

How can ring puckering analysis resolve conformational flexibility in the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene moiety?

Advanced Research Focus
Apply Cremer-Pople puckering coordinates to quantify out-of-plane distortions:

  • Calculate q₂ (puckering amplitude) and φ₂ (phase angle) from crystallographic or DFT-optimized coordinates .
  • Compare to similar spiro systems (e.g., 1-oxa-2,7-diazaspiro[4.5]dec-2-ene derivatives) to identify steric or electronic influences on ring dynamics .

What strategies address discrepancies in reported biological activity data for this compound?

Q. Advanced Research Focus

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to confirm target engagement .
  • Metabolic Stability Testing : Incubate with liver microsomes to rule out off-target effects from metabolites .
  • Structural Analog Comparison : Benchmark against methyl nicotinate derivatives (e.g., 6-cyanopyridine-3-carboxylate) to isolate structure-activity relationships .

How can synthetic routes be optimized to improve yield and scalability for in vivo studies?

Q. Advanced Research Focus

  • Catalysis : Replace traditional coupling agents with flow-chemistry-compatible catalysts (e.g., Pd-mediated cross-couplings for spiro ring closure) .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress and minimize side products .
  • Salt Screening : Test alternative counterions (e.g., mesylate) to improve crystallinity and batch reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride
Reactant of Route 2
Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride

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